

# In Vivo Showdown: m1Ψ-Modified vs. Unmodified mRNA Vaccines

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## Compound of Interest

Compound Name: N1-Methyl ara-uridine

Cat. No.: B12404889

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The advent of mRNA vaccines has revolutionized the landscape of vaccinology. A key innovation in many successful mRNA platforms is the substitution of uridine with N1-methylpseudouridine (m1Ψ), a modification designed to enhance protein expression and reduce innate immunogenicity. This guide provides an in-depth, in vivo comparison of m1Ψ-modified and unmodified mRNA vaccines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Data Presentation: A Comparative Analysis

The following tables summarize key findings from head-to-head in vivo studies, offering a quantitative comparison of the immunological and protective profiles of m1Ψ-modified and unmodified mRNA vaccines.

Table 1: Immunogenicity and Efficacy in Non-Human Primates (HIV-1 Gag Antigen)

| Parameter                          | Unmodified mRNA (160 µg) | m1Ψ-modified mRNA (400 µg)  | m1Ψ-modified mRNA (800 µg)  |
|------------------------------------|--------------------------|-----------------------------|-----------------------------|
| Peak Gag-specific IgG Titer (ED50) | Similar to m1Ψ groups    | Similar to unmodified group | Similar to unmodified group |
| Gag-specific CD4+ T-cell Response  | Similar to m1Ψ groups    | Similar to unmodified group | Similar to unmodified group |
| Gag-specific CD8+ T-cell Response  | Similar to m1Ψ groups    | Similar to unmodified group | Similar to unmodified group |

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 2: Innate Immune Response in Non-Human Primates (Cytokine Profile at 24h Post-Vaccination)

| Cytokine | Unmodified mRNA (160 µg) | m1Ψ-modified mRNA (400 µg & 800 µg) |
|----------|--------------------------|-------------------------------------|
| IFN-α    | Higher Induction         | Lower Induction                     |
| IL-7     | Higher Induction         | Lower Induction                     |
| IL-6     | Lower Induction          | Higher Induction                    |
| TNF      | Similar Induction        | Similar Induction                   |

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 3: Immunogenicity and Efficacy in Rodents (Andes Virus Gn/Gc Antigen)

| Parameter   | Unmodified mRNA                 | m1Ψ-modified mRNA                      |
|---|---------------------------------|--|
| Germinal Center (GC) Response (Mice)                | Similar to m1Ψ group            | Slightly greater than unmodified group |
| Interferon Response in GC B-cells (Mice)            | Present                         | Absent                                 |
| Glycoprotein-binding Antibody Titer (Hamsters)      | Greater than m1Ψ group          | Lower than unmodified group            |
| ANDV-neutralizing Antibody Titer (Hamsters)         | Similar to m1Ψ group            | Similar to unmodified group            |
| Protection against lethal ANDV challenge (Hamsters) | 100% survival (at 5μg and 25μg) | 100% survival (at 25μg)                |

Data synthesized from Kuzmin IV, et al. Nat Commun. 2024.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols from the key comparative studies cited.

### Non-Human Primate Study (HIV-1 Gag Antigen)

- **Vaccine Constructs:** Both vaccines encoded the HIV-1 Gag protein. The unmodified mRNA was sequence-codon-optimized. The modified mRNA incorporated m1Ψ in place of uridine. Both mRNA types were encapsulated in lipid nanoparticles (LNPs).
- **Animal Model:** Rhesus macaques were used for this study.
- **Immunization Schedule:** Animals were immunized intramuscularly five times at two-week intervals, followed by a final boost at week 27.
- **Dosage:** The unmodified mRNA group received 160 μg per dose, while the m1Ψ-modified mRNA groups received either 400 μg or 800 μg per dose.
- **Immunological Assays:**

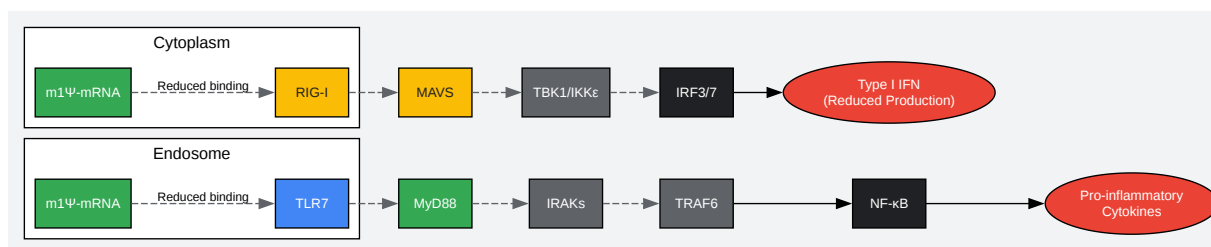
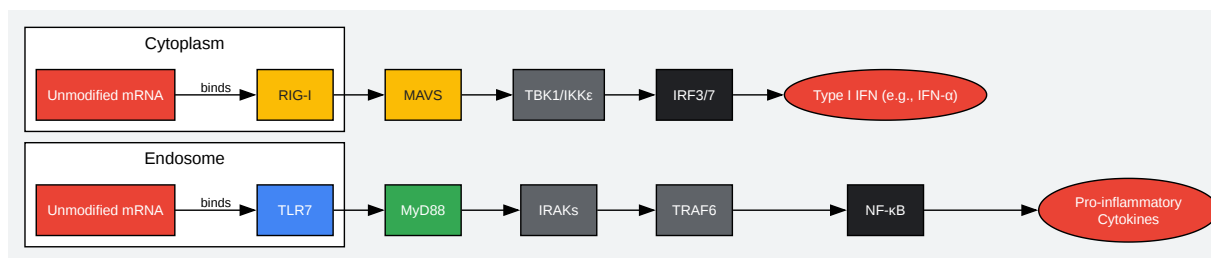
- Antibody Response: Gag-specific IgG titers in plasma were measured by ELISA.
- T-cell Response: Gag-specific CD4+ and CD8+ T-cell responses were assessed by flow cytometry for intracellular cytokine staining.
- Innate Immune Response: Plasma cytokine and chemokine concentrations were measured at 24 hours post-vaccination using a multiplex immunoassay.

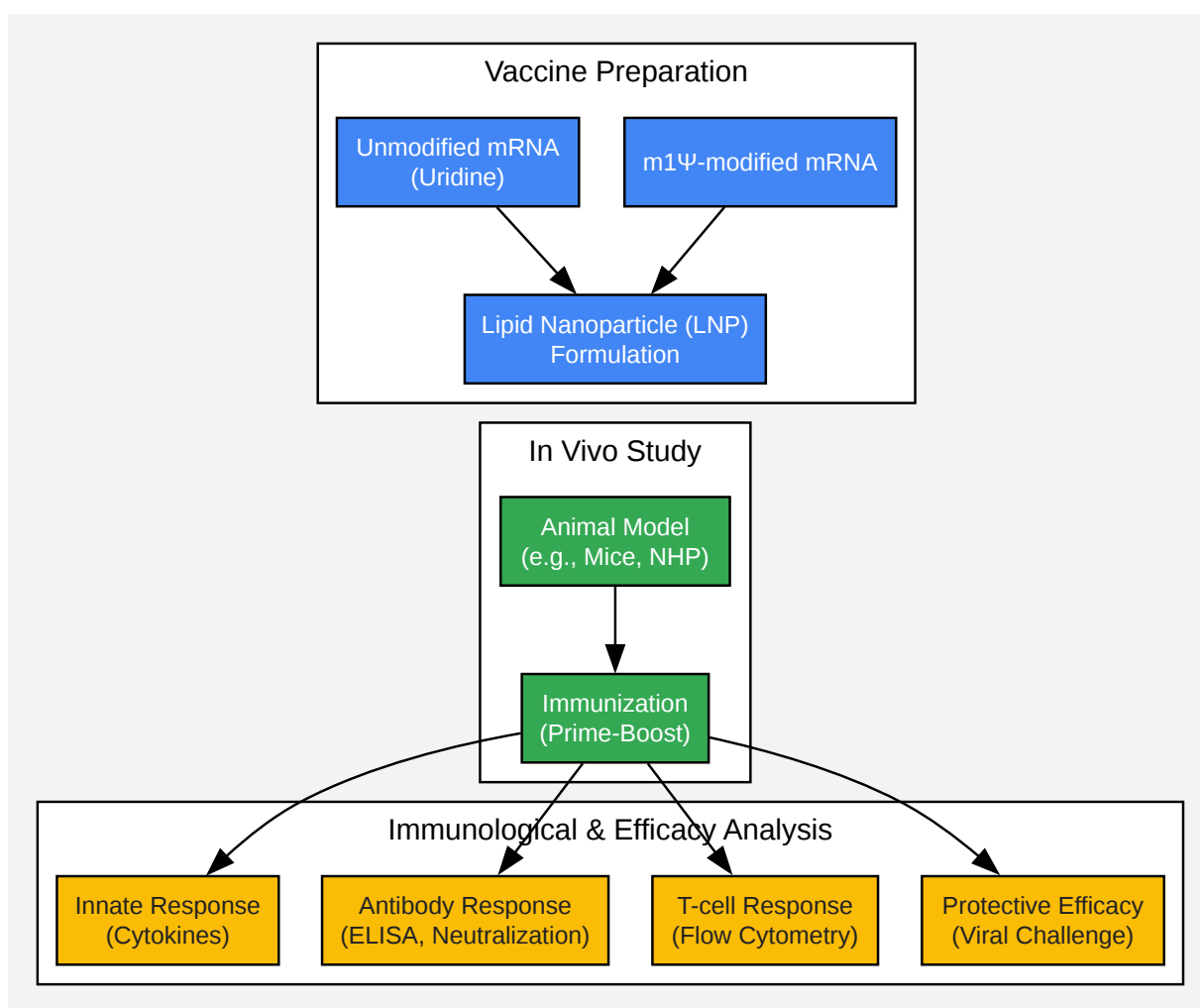
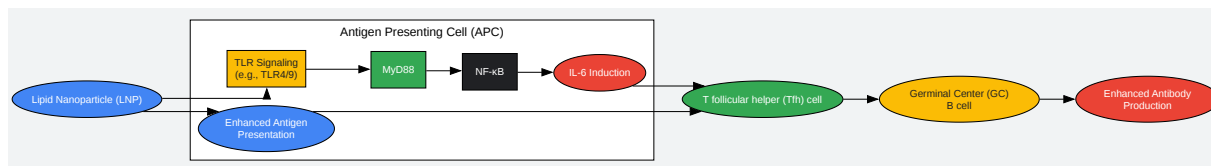
## Rodent Study (Andes Virus Gn/Gc Antigen)

- Vaccine Constructs: Both vaccines encoded the Andes virus (ANDV) glycoprotein precursor (GPC). The unmodified mRNA contained standard uridine (U-mRNA), while the modified mRNA contained m1Ψ (m1Ψ-mRNA). Both were LNP-formulated.
- Animal Models: Female mice and female Syrian hamsters were used.
- Immunization Schedule:
  - Mice: A prime-boost regimen was administered.
  - Hamsters: Two doses of the vaccine were administered on days 0 and 21.
- Immunological and Efficacy Assays:
  - Germinal Center Response (Mice): Germinal center B-cell responses in lymph nodes were analyzed using single-cell RNA and BCR sequencing.
  - Antibody Response (Hamsters): Gn/Gc-binding antibody titers and ANDV-neutralizing antibody titers were measured.
  - Protective Efficacy (Hamsters): Vaccinated hamsters were challenged with a lethal dose of ANDV 21 days after the boost, and survival was monitored.

## Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.





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